N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide is a synthetic organic compound that features a thiazole ring, a piperidine moiety, and a benzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Sulfonamide Formation: The benzenesulfonamide group can be introduced via sulfonation reactions, typically using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the diazenyl group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole ring and sulfonamide group are often involved in binding interactions, while the diazenyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-aminobenzenesulfonamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonamide is unique due to the presence of the diazenyl group, which can impart distinct redox properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C14H19N5O2S2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H19N5O2S2/c20-23(21,17-14-15-8-11-22-14)13-6-4-12(5-7-13)16-18-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,15,17) |
InChI Key |
XPAPKYGPWIYDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCS3 |
Origin of Product |
United States |
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